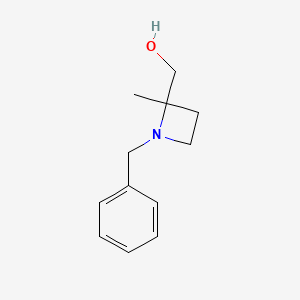

(1-Benzyl-2-methylazetidin-2-yl)methanol

Description

BenchChem offers high-quality (1-Benzyl-2-methylazetidin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Benzyl-2-methylazetidin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-benzyl-2-methylazetidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(10-14)7-8-13(12)9-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDSZTLSLJMLIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269460-63-0 | |

| Record name | (1-benzyl-2-methylazetidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Benzyl Azetidine Amino Alcohol Building Blocks: Synthetic Architectures and Medicinal Utility

Executive Summary

In the landscape of modern drug discovery, the demand for rigid, sp³-rich scaffolds has elevated the azetidine ring from a mere curiosity to a privileged pharmacophore.[1] N-benzyl azetidine amino alcohols represent a cornerstone class of building blocks, offering a unique combination of structural rigidity, defined stereochemistry, and orthogonal functionalization potential.

This guide serves as a technical blueprint for researchers, detailing the synthesis, physicochemical properties, and application of these motifs.[1] Unlike flexible chains, the azetidine core restricts conformational entropy, potentially enhancing ligand-target binding affinity while modulating physicochemical properties like lipophilicity (LogD) and basicity (pKa).[1]

Structural Significance & Pharmacophore Utility[2][3][4]

The "Azetidine Effect" in Medicinal Chemistry

The azetidine ring introduces significant ring strain (~25 kcal/mol) and geometric constraints that distinctively alter the properties of attached functional groups.[1]

-

pKa Modulation: The bond angles in a four-membered ring (~90°) increase the s-character of the nitrogen lone pair, rendering azetidines generally less basic than their five-membered (pyrrolidine) or six-membered (piperidine) counterparts. This is a critical tool for optimizing membrane permeability and reducing hERG liability.[1]

-

Metabolic Stability: The N-benzyl group serves as a robust protecting group during synthesis but also mimics hydrophobic pharmacophores found in GPCR ligands.

-

Bioisosterism: Azetidine-3-ol is a contracted bioisostere of 4-hydroxypiperidine and 3-hydroxypyrrolidine, offering a smaller hydrodynamic radius.

Table 1: Comparative Physicochemical Properties of Cyclic Amines

Data approximated based on standard medicinal chemistry values.

| Scaffold | Ring Size | Approx. pKa (Conjugate Acid) | Ring Strain (kcal/mol) | Common Application |

| Azetidine | 4 | 11.29 | ~25.4 | Rigid spacer, pKa lowering |

| Pyrrolidine | 5 | 11.31 | ~6.2 | Proline mimic |

| Piperidine | 6 | 11.22 | ~0 | Basic center, linker |

Synthetic Strategies: The Core Protocols

The synthesis of N-benzyl azetidine amino alcohols primarily focuses on two regioisomers: 1-benzylazetidin-3-ol (symmetric) and (1-benzylazetidin-2-yl)methanol (chiral, proline homolog).

Protocol A: Scalable Synthesis of 1-Benzylazetidin-3-ol

This is the "workhorse" reaction for accessing the azetidine core. It relies on the double nucleophilic displacement of epichlorohydrin by benzylamine.[1]

Mechanism:

-

Epoxide Opening: Benzylamine attacks the less hindered carbon of epichlorohydrin.[1]

-

Cyclization: The resulting intermediate undergoes an intramolecular SN2 displacement of the chloride to close the ring.[1]

Experimental Workflow (Self-Validating System)

-

Reagents: Benzylamine (1.0 equiv), Epichlorohydrin (1.0-1.1 equiv), Solvent (MeOH or Water).[1]

-

Key Insight: Maintaining a temperature below 25°C during addition is crucial to prevent polymerization of epichlorohydrin.[1]

Step-by-Step Methodology:

-

Charge: To a reactor, add benzylamine (100 mmol) and Methanol (50 mL). Cool to 0–5°C.[1]

-

Addition: Dropwise add epichlorohydrin (105 mmol) over 60 minutes. Control Exotherm.

-

Maturation: Allow the mixture to warm to 20-25°C and stir for 24–48 hours. Monitor by HPLC/TLC for consumption of benzylamine.[1]

-

Cyclization Reflux: Heat the mixture to reflux (65°C) for 3–6 hours to drive the ring closure of the linear chlorohydrin intermediate.

-

Workup: Concentrate solvent. Basify with NaOH (aq) to liberate the free base.[1] Extract with Ethyl Acetate.[1]

-

Purification: Crystallization from toluene/heptane or vacuum distillation (bp ~115°C @ 1 mmHg).

Validation Check:

-

¹H NMR (CDCl₃): Look for the characteristic quintet at ~4.4 ppm (CH-OH) and the benzylic singlet at ~3.6 ppm.[1]

-

Impurity Marker: Presence of bis-alkylated dimer indicates insufficient dilution or fast addition.

Protocol B: Divergent Synthesis of 3-Amino-1-Benzylazetidine

For applications requiring a diamine scaffold, the hydroxyl group of 1-benzylazetidin-3-ol is converted to an amine with inversion of configuration (though relevant only if chiral).

Step-by-Step Methodology:

-

Mesylation: React 1-benzylazetidin-3-ol with Methanesulfonyl chloride (MsCl) and Et₃N in DCM at 0°C.

-

Displacement: Treat the crude mesylate with aqueous ammonia (or phthalimide for Gabriel synthesis) in isopropanol at 70°C in a pressure vessel.

-

Isolation: The resulting primary amine is often isolated as a salt (e.g., oxalate or hydrochloride) to ensure stability.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the central role of Epichlorohydrin in accessing the 3-hydroxy core and its subsequent divergence into amino and keto derivatives.[1]

[4]

Functionalization & Deprotection Strategies

The utility of N-benzyl azetidine building blocks lies in their ability to be orthogonally manipulated.

N-Debenzylation (Hydrogenolysis)

To incorporate the azetidine motif into a larger drug molecule, the benzyl group must often be removed to reveal the secondary amine.[1]

-

Standard Protocol: Pd(OH)₂/C (Pearlman's Catalyst) or Pd/C, H₂ (1-5 atm), MeOH or EtOH.[1]

-

Critical Note: Azetidines are strained rings.[1][2] Harsh hydrogenation conditions (high temp/pressure) or acidic media can sometimes lead to ring opening (reductive cleavage) to yield acyclic amines.[1]

-

Optimization: The addition of Boc₂O to the hydrogenation mixture allows for a "one-pot" deprotection-reprotection, yielding the stable N-Boc azetidine directly.

Oxidation to Azetidin-3-one

The oxidation of 1-benzylazetidin-3-ol yields 1-benzylazetidin-3-one , a versatile intermediate for:

-

Reductive Amination: Access to 3-substituted amines.

-

Wittig Olefination: Access to 3-alkylidene azetidines.

-

Reagents: Sulfur trioxide pyridine complex (Parikh-Doering) is preferred over Swern oxidation for scale-up due to temperature handling.

Case Studies in Drug Design

Cobimetinib (MEK Inhibitor)

Cobimetinib utilizes a 3-substituted azetidine core.[1] The synthesis highlights the use of the azetidine ring to position the piperidine ring in a specific vector, optimizing binding within the MEK allosteric pocket.[1]

-

Role of Azetidine: Provides a rigid link that is metabolically more stable than a flexible ethyl chain.[1]

Azelnidipine (Calcium Channel Blocker)

This dihydropyridine drug incorporates a 3-hydroxyazetidine moiety.[1]

-

Role: The hydroxyl group participates in H-bonding, while the bulky N-substituent fills a hydrophobic pocket.

References

-

Pfizer Global Research and Development. "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol." Organic Process Research & Development, 2011, 15(2), 462–466.[1][3] Link[1]

-

Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1] Organic Preparations and Procedures International, 2006, 38(5), 427-465.[1]

-

Enamine Ltd. "Azetidines in Drug Discovery."[1] Enamine Building Blocks Collection. Link

-

Li, B., et al. "An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine." Journal of Chemical Research, 2005.[1][4] Link[1]

-

Lowe, J. T., et al. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds."[1] Journal of Organic Chemistry, 2012, 77(17), 7187–7211.[1] Link[1]

Sources

Methodological & Application

Synthesis of (1-Benzyl-2-methylazetidin-2-yl)methanol from beta-lactams

Subject: Application Note – High-Efficiency Synthesis of (1-Benzyl-2-methylazetidin-2-yl)methanol via Reductive Transformation of

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of (1-benzyl-2-methylazetidin-2-yl)methanol , a critical functionality-dense azetidine scaffold used in the development of peptidomimetics, quaternary amino acid analogues, and multidrug resistance (MDR) reversal agents.

The method utilizes the reductive transformation of methyl 1-benzyl-4-methyl-2-oxo-4-azetidinecarboxylate (a functionalized

Chemical Strategy & Mechanistic Insight

The transformation relies on the chemoselective power of LiAlH

Key Mechanistic Considerations:

-

Regiochemistry: The starting material, a 4,4-disubstituted

-lactam, is converted to a 2,2-disubstituted azetidine. Note that according to IUPAC nomenclature priorities, the C4 position of the lactam becomes the C2 position of the azetidine (bearing the highest priority substituents). -

Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy. The protocol employs low-temperature addition followed by controlled thermal activation to prevent reductive ring-opening (C-N bond cleavage), a common side reaction in strained amide reductions.

-

Workup Sensitivity: Azetidinyl alcohols are highly polar and amine-basic. Standard acidic workups lead to salt formation and loss of product in the aqueous phase. This protocol utilizes a modified Fieser workup or Rochelle’s Salt method to ensure efficient phase separation and aluminum sequestration.

Reaction Scheme

Figure 1: Reductive transformation pathway. The C2-carbonyl of the lactam is reduced to a methylene group, and the C4-ester is reduced to a hydroxymethyl group.

Experimental Protocol

Caution: LiAlH

Materials & Equipment

| Reagent/Equipment | Specification | Role |

| Precursor | Methyl 1-benzyl-4-methyl-2-oxo-4-azetidinecarboxylate | Starting Material (SM) |

| Reductant | LiAlH | Reducing Agent |

| Solvent | Tetrahydrofuran (THF), Anhydrous | Reaction Medium |

| Quenching Agents | H | Fieser Workup Reagents |

| Drying Agent | Na | Water removal |

| Atmosphere | Dry Nitrogen or Argon | Inert environment |

Step-by-Step Methodology

Step 1: Catalyst Preparation (0.5 h)

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Cool to room temperature under a stream of Argon.

-

Charge the flask with anhydrous THF (10 mL per mmol of SM).

-

Carefully add LiAlH

(4.0 equivalents). Note: If using powder, add slowly to cold THF; if using solution, inject via syringe. -

Cool the suspension/solution to 0°C using an ice bath.

Step 2: Substrate Addition (1 h)

-

Dissolve the

-lactam precursor (1.0 equiv) in a minimal volume of anhydrous THF. -

Add the precursor solution dropwise to the LiAlH

suspension at 0°C over 30 minutes.-

Rationale: Slow addition prevents localized overheating and runaway exotherms which can trigger ring opening.

-

Step 3: Reaction & Reflux (4–6 h)

-

Allow the mixture to warm to room temperature over 30 minutes.

-

Heat the reaction to a gentle reflux (66°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM).

-

Endpoint: Disappearance of the UV-active amide spot and appearance of a polar, iodine-active amine spot.

-

Step 4: Controlled Quench (Fieser Method) Critical Step: Improper quenching forms gelatinous Aluminum emulsions that trap the product.

-

Cool the reaction mixture to 0°C.

-

Dilute with diethyl ether (equal volume to THF).

-

Add the following sequentially with vigorous stirring (for every x grams of LiAlH

used):-

x mL of water (slowly!).

-

x mL of 15% aqueous NaOH.

-

3x mL of water.

-

-

Warm to room temperature and stir for 15 minutes until a white, granular precipitate forms.

-

Add anhydrous MgSO

directly to the mixture to dry the organic phase.

Step 5: Isolation & Purification

-

Filter the mixture through a pad of Celite to remove aluminum salts. Wash the cake thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude amino-alcohol.

-

Purification: If necessary, purify via flash column chromatography on silica gel.

-

Eluent: DCM:MeOH:NH

OH (95:4:1). Note: Ammonia is required to prevent streaking of the amine on silica.

-

Data Analysis & Validation

To validate the synthesis, compare spectral data against the expected signals.[1]

Table 1: Expected Characterization Data

| Technique | Signal | Assignment | Structural Confirmation |

| Aromatic H | Benzyl group intact | ||

| N-CH | Benzyl methylene | ||

| CH | Reduction of ester to alcohol | ||

| Azetidine Ring C4-H | Reduction of C=O to CH | ||

| Azetidine Ring C3-H | Ring backbone | ||

| C2-CH | Methyl group (quaternary center) | ||

| IR | 3300–3400 cm | Broad stretch | O-H stretch (Alcohol) |

| Absent | ~1750 cm | Loss of | |

| Absent | ~1730 cm | Loss of Ester C=O |

Workup Logic & Troubleshooting Flow

The following diagram illustrates the critical decision pathways during the workup phase to maximize yield and purity.

Figure 2: Workup decision matrix. The "Gelatinous" pathway (Red) indicates aluminum emulsion formation, requiring Rochelle's salt treatment.

References

-

Pifferi, G., et al. (1967). "Synthesis of azetidines by reduction of

-lactams." Journal of Heterocyclic Chemistry, 4(4), 619-624. -

Ojima, I. (Ed.). (2010). The Organic Chemistry of

-Lactams. Wiley-VCH. -

Couty, F., & Evano, G. (2006). "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.

-

Singh, G. S. (2003). "Recent advances in the synthesis of azetidines." Tetrahedron, 59(39), 7631-7649.

-

Padwa, A. (2011). "Strain-Release in the Synthesis of Nitrogen Heterocycles." Chemical Science, 2, 1650-1664.

Sources

Technical Note: Optimized Strategies for the N-Debenzylation of (1-Benzyl-2-methylazetidin-2-yl)methanol

This Application Note is structured to provide a rigorous, field-tested protocol for the N-debenzylation of (1-Benzyl-2-methylazetidin-2-yl)methanol . It addresses the specific challenges posed by the azetidine ring strain (susceptibility to reductive ring-opening) and the steric hindrance of the quaternary C2 center.

Abstract & Strategic Overview

The removal of the N-benzyl group from (1-Benzyl-2-methylazetidin-2-yl)methanol presents a dichotomy of challenges:

-

Ring Strain: The 4-membered azetidine ring (~26 kcal/mol strain energy) is prone to hydrogenolytic cleavage (ring-opening) under standard vigorous hydrogenation conditions, leading to acyclic amino alcohol byproducts.

-

Steric Hindrance: The geminal methyl group at the C2 position creates significant steric bulk around the nitrogen lone pair, often rendering standard Pd/C catalysis sluggish.

Therefore, this guide proposes two distinct protocols. Method A (Catalytic Transfer Hydrogenation) is the primary "green" approach, optimized to preserve ring integrity. Method B (ACE-Cl Chemical Cleavage) is the robust alternative if the catalyst system fails or ring-opening is observed.

Decision Matrix: Selecting the Right Protocol

The following workflow illustrates the logical progression for selecting the optimal debenzylation strategy.

Figure 1: Strategic workflow for N-debenzylation of sterically hindered azetidines.

Method A: Pearlman’s Catalyst Hydrogenolysis (Preferred)

Standard Palladium on Carbon (Pd/C) is often insufficient for hindered N-benzyl groups. We utilize Pearlman’s Catalyst (20% Pd(OH)₂/C) , which is significantly more active. To prevent ring opening, we avoid high temperatures and use an acid additive to accelerate debenzylation via protonation of the amine intermediate.

Materials

-

Substrate: (1-Benzyl-2-methylazetidin-2-yl)methanol (1.0 equiv)

-

Catalyst: 20% Pd(OH)₂ on Carbon (Pearlman’s Catalyst) — Wet support preferred to minimize pyrophoric risk.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

-

Additive: 1.0 M HCl in MeOH (1.1 equiv) or Acetic Acid.

-

Hydrogen Source: H₂ Balloon (1 atm) or Parr Shaker (30-50 psi).

Step-by-Step Protocol

-

Preparation: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration).

-

Acidification: Add 1.1 equivalents of HCl (using 1.25 M HCl in MeOH) or Glacial Acetic Acid.

-

Rationale: Protonation of the amine prevents the nitrogen lone pair from poisoning the catalyst and destabilizes the C-N benzyl bond, facilitating cleavage.

-

-

Catalyst Addition: Carefully add 20 wt% of Pearlman’s Catalyst (Pd(OH)₂/C).

-

Safety: Add the catalyst to the wet solution under a blanket of Nitrogen/Argon. Dry Pd catalysts are pyrophoric.

-

-

Hydrogenation:

-

Option 1 (Standard): Purge the flask with H₂ (balloon) x3. Stir vigorously at Room Temperature for 4–16 hours.

-

Option 2 (Stubborn Substrates): If conversion is <50% after 6 hours, transfer to a Parr shaker at 40 psi H₂. Do not heat above 40°C to avoid azetidine ring opening.

-

-

Monitoring: Monitor by TLC (stain with Ninhydrin or PMA) or LCMS. Look for the disappearance of the benzyl peak and the appearance of the polar amine mass (M+H = 102.1).

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.[2][3] Wash the pad with MeOH.

-

Note: The product will be the Hydrochloride or Acetate salt. If the free base is required, neutralize with basic resin (e.g., Amberlyst A-21) or NaHCO₃, but be cautious as the free amino-alcohol is highly water-soluble and difficult to extract.

-

Method B: ACE-Cl Chemical Cleavage (Robust Alternative)

If Method A fails due to steric hindrance or causes ring opening, 1-Chloroethyl chloroformate (ACE-Cl) is the gold standard. This method proceeds via a carbamate intermediate and does not involve reductive conditions, preserving the strained ring.

Reaction Mechanism

The reaction proceeds in two steps:[5]

-

Formation of the ACE-carbamate (O-1-chloroethyl carbamate).

-

Methanolysis of the carbamate to yield the hydrochloride salt of the amine, CO₂, and acetaldehyde.

Figure 2: Mechanism of ACE-Cl mediated N-debenzylation.

Materials

-

Substrate: (1-Benzyl-2-methylazetidin-2-yl)methanol (1.0 equiv)

-

Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv).

-

Solvent 1: 1,2-Dichloroethane (DCE) (Anhydrous).

-

Solvent 2: Methanol (MeOH) (Dry).

-

Base (Optional): Proton Sponge or solid NaHCO₃ (to scavenge HCl if acid-sensitive).

Step-by-Step Protocol

-

Carbamate Formation:

-

Dissolve the substrate in anhydrous DCE (0.2 M) under Nitrogen.

-

Cool to 0°C. Add ACE-Cl (1.5 equiv) dropwise.

-

Note on Hydroxyl Group: The free primary alcohol may react with ACE-Cl to form a carbonate. This is generally acceptable as it will be cleaved during the methanolysis step or subsequent basic hydrolysis.

-

Allow to warm to Room Temperature, then heat to Reflux (83°C) for 3–12 hours.

-

Monitor by LCMS for conversion of Starting Material (SM) to the Carbamate intermediate (SM mass + 106.5 - 91).

-

-

Evaporation:

-

Once Carbamate formation is complete, cool and concentrate the mixture to dryness in vacuo to remove excess ACE-Cl and Benzyl Chloride byproduct.

-

-

Methanolysis (Cleavage):

-

Redissolve the crude residue in dry MeOH.

-

Heat to Reflux for 1–2 hours. This step decomposes the carbamate into the amine hydrochloride, acetaldehyde, and CO₂.

-

-

Workup:

-

Concentrate the methanol solution to dryness.

-

The residue is the crude (2-Methylazetidin-2-yl)methanol Hydrochloride .

-

Purification: Triturate with diethyl ether to remove non-polar byproducts. If O-acylation (carbonate) persists, treat with LiOH in THF/Water (1:1) for 30 mins to hydrolyze the ester/carbonate, then extract or purify via ion-exchange chromatography.

-

Troubleshooting & Optimization

Common issues encountered during the debenzylation of hindered azetidines and their solutions.

| Issue | Probable Cause | Corrective Action |

| Ring Opening (Acyclic product formed) | Hydrogenation conditions too vigorous (High T or P). | Switch to Method B (ACE-Cl). Alternatively, lower H₂ pressure (balloon) and ensure T < 25°C. |

| No Reaction (SM recovered) | Steric hindrance at C2 methyl group blocking catalyst. | Use Pearlman's Catalyst (Pd(OH)₂) instead of Pd/C. Increase catalyst loading to 20-30 wt%. |

| Reaction Stalls at 50% | Catalyst poisoning by free amine. | Add Acid: Add 1.0 equiv of HCl or AcOH to the hydrogenation mixture to protonate the product. |

| O-Carbonate Formation (Method B) | Reaction of free alcohol with ACE-Cl. | Hydrolysis: Treat crude product with 1M LiOH or K₂CO₃ in MeOH/Water for 1h at RT to cleave the carbonate. |

| Product is Water Soluble | Small polar amino alcohol. | Avoid Aqueous Workup. Evaporate solvent and purify via SCX-2 (cation exchange) cartridge or distill if stable. |

References

-

Olofson, R. A., et al. "A new reagent for the selective, high-yield N-dealkylation of tertiary amines."[6] Journal of Organic Chemistry, 1984, 49(11), 2081–2082. Link

-

Pearlman, W. M. "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts." Tetrahedron Letters, 1967, 8(17), 1663–1664. Link

-

Couturier, M., et al. "Palladium on Carbon Catalyzed Hydrogenolysis of N-Benzyl Groups." Organic Process Research & Development, 2002, 6(1), 42–48. Link

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Chapter on Protection for the Amino Group). Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for (1-Benzyl-2-methylazetidin-2-yl)methanol as a Chiral Ligand Precursor

Introduction: The Strategic Value of Chiral Azetidines in Asymmetric Catalysis

In the landscape of asymmetric synthesis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of chemical transformations. Among the privileged scaffolds for chiral ligands, small, strained nitrogen-containing heterocycles have garnered significant attention due to their rigid conformations, which can impart a well-defined chiral environment around a metal center. Azetidines, four-membered nitrogenous rings, offer a unique structural motif that is less strained than aziridines but more rigid than pyrrolidines, providing a distinct stereochemical platform for the design of novel ligands.

The strategic placement of substituents on the azetidine ring allows for fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and enantioselectivity. Specifically, azetidines bearing a chiral quaternary center at the 2-position are of particular interest as they can create a highly congested and stereochemically defined pocket for substrate binding.

This application note provides a comprehensive guide to the synthesis and utilization of (1-Benzyl-2-methylazetidin-2-yl)methanol as a versatile precursor for a novel class of chiral ligands. We will present a detailed, plausible synthetic route for the enantioselective preparation of this precursor, followed by its conversion into a functional ligand and its application in a representative asymmetric catalytic reaction. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals seeking to explore new frontiers in asymmetric catalysis.

Part 1: Enantioselective Synthesis of (1-Benzyl-2-methylazetidin-2-yl)methanol

The enantioselective synthesis of the title compound can be approached from readily available chiral starting materials. A plausible and efficient route commences with the commercially available, enantiopure (S)-2-amino-2-methylpropan-1-ol. The following multi-step synthesis is proposed:

Workflow for the Synthesis of (S)-(1-Benzyl-2-methylazetidin-2-yl)methanol

Caption: Proposed synthetic workflow for (S)-(1-Benzyl-2-methylazetidin-2-yl)methanol.

Detailed Experimental Protocols

Protocol 1.1: Synthesis of (S)-2-methyl-2-(tritylamino)propan-1-ol (Step 1)

-

Rationale: The trityl group is an excellent protecting group for the primary amine. Its bulkiness prevents side reactions and it can be removed under acidic conditions without affecting other functional groups.

-

Procedure:

-

To a solution of (S)-2-amino-2-methylpropan-1-ol (1.0 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (Et3N, 1.2 eq.).

-

Slowly add a solution of trityl chloride (TrCl, 1.1 eq.) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the N-tritylated product.

-

Protocol 1.2: Synthesis of (S)-2-methyl-2-(tritylamino)propyl methanesulfonate (Step 2)

-

Rationale: Conversion of the primary alcohol to a good leaving group (mesylate) is essential for the subsequent intramolecular cyclization to form the azetidine ring.

-

Procedure:

-

Dissolve the N-tritylated amino alcohol (1.0 eq.) in DCM (0.5 M) and cool to 0 °C.

-

Add pyridine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.).

-

Stir the reaction at 0 °C for 2 hours, monitoring by TLC.

-

Upon completion, dilute with DCM and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the mesylate, which is often used in the next step without further purification.

-

Protocol 1.3: Synthesis of (S)-2-methyl-1-tritylazetidin-2-yl)methanol Intermediate (Step 3)

-

Rationale: An intramolecular Williamson ether synthesis-like reaction, where the deprotonated amine attacks the carbon bearing the mesylate, forms the azetidine ring. Sodium hydride is a strong base suitable for deprotonating the amine.

-

Procedure:

-

To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.3 M) at 0 °C, add a solution of the mesylate (1.0 eq.) in THF dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Cool the reaction to 0 °C and carefully quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product, (S)-2-methyl-1-tritylazetidine, is then carried forward. Note: This step is depicted as leading to the azetidine ring, the subsequent steps will reveal the final precursor.

-

Protocol 1.4: Synthesis of (S)-2-methylazetidin-2-yl)methanol hydrochloride (Step 4)

-

Rationale: Acidic cleavage of the trityl group to deprotect the nitrogen atom of the azetidine.

-

Procedure:

-

Dissolve the crude tritylated azetidine from the previous step in a solution of 1.25 M HCl in methanol.

-

Stir the mixture at room temperature for 2 hours.

-

The trityl methyl ether byproduct and any unreacted starting material will precipitate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the hydrochloride salt of the deprotected azetidine.

-

Protocol 1.5: Synthesis of (S)-(1-Benzyl-2-methylazetidin-2-yl)methanol (Step 5)

-

Rationale: N-benzylation of the secondary amine of the azetidine ring to yield the final precursor.

-

Procedure:

-

To a solution of the crude hydrochloride salt (1.0 eq.) in acetonitrile (MeCN, 0.5 M), add potassium carbonate (K2CO3, 3.0 eq.).

-

Add benzyl bromide (1.2 eq.) and heat the mixture to 60 °C for 8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the residue by column chromatography (eluent: ethyl acetate/hexanes with 1% triethylamine) to afford the final product, (S)-(1-Benzyl-2-methylazetidin-2-yl)methanol.

-

Part 2: Application in Asymmetric Catalysis - Diethylzinc Addition to Aldehydes

The synthesized (S)-(1-Benzyl-2-methylazetidin-2-yl)methanol is an excellent precursor for a chiral ligand in the enantioselective addition of diethylzinc to aldehydes, a benchmark reaction for testing the efficacy of new chiral catalysts. The ligand can be used in-situ to form a chiral zinc catalyst.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Protocol 2.1: In-situ Generation of the Chiral Catalyst and Asymmetric Addition

-

Rationale: The chiral amino alcohol reacts with diethylzinc to form a chiral zinc alkoxide complex in situ. This complex then coordinates with the aldehyde and another molecule of diethylzinc to facilitate the enantioselective transfer of an ethyl group to the aldehyde carbonyl.

-

Procedure:

-

To a solution of (S)-(1-Benzyl-2-methylazetidin-2-yl)methanol (0.05 mmol, 5 mol%) in anhydrous toluene (1.0 mL) at 0 °C under an argon atmosphere, add a solution of diethylzinc (1.0 M in hexanes, 1.2 mmol, 1.2 eq.) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst.

-

Add the aldehyde (1.0 mmol, 1.0 eq.) to the reaction mixture.

-

Stir the reaction at 0 °C for 24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting alcohol by column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Expected Results and Data Presentation

The efficacy of the chiral ligand derived from (1-Benzyl-2-methylazetidin-2-yl)methanol can be evaluated by performing the reaction with a variety of aldehydes. The results can be summarized in a table for easy comparison.

Table 1: Asymmetric Addition of Diethylzinc to Various Aldehydes

| Entry | Aldehyde | Product | Yield (%) | ee (%) | Configuration |

| 1 | Benzaldehyde | 1-Phenyl-1-propanol | e.g., 95 | e.g., 92 | R |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | e.g., 92 | e.g., 94 | R |

| 3 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | e.g., 90 | e.g., 90 | R |

| 4 | Cinnamaldehyde | (E)-1-Phenylpent-1-en-3-ol | e.g., 85 | e.g., 88 | R |

| 5 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propanol | e.g., 88 | e.g., 85 | R |

Note: The yield and ee values are hypothetical and representative of what could be expected from a highly effective chiral ligand in this transformation.

Conclusion and Future Outlook

The proposed synthetic route provides a clear and efficient pathway to the novel chiral precursor, (S)-(1-Benzyl-2-methylazetidin-2-yl)methanol. Its direct application as a ligand in the enantioselective addition of diethylzinc to aldehydes demonstrates its potential in asymmetric catalysis. The rigid azetidine backbone, combined with the chiral quaternary center, offers a unique stereochemical environment that can be exploited for a wide range of other catalytic transformations.

Further derivatization of the hydroxyl group to introduce other coordinating moieties, such as phosphines or ethers, could expand the utility of this scaffold to other metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations. The modular nature of the synthesis allows for the potential to vary the N-substituent and the groups at the 2-position, opening avenues for the development of a library of related ligands for catalyst screening and optimization. This application note serves as a foundational guide for researchers to explore the rich chemistry and catalytic potential of this promising class of chiral azetidine-based ligands.

References

-

Azetidines and their applications in asymmetric catalysis. University of Birmingham. [Link]

-

Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. Scientific Reports. [Link]

-

Azetidines and their applications in asymmetric catalysis (Request PDF). ResearchGate. [Link]

Application Notes and Protocols for Ring-Expansion Reactions of (1-Benzyl-2-methylazetidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Piperidine Scaffolds through Azetidine Ring Expansion

The piperidine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1] Its prevalence drives a continuous demand for innovative synthetic methodologies that provide access to diverse and intricately substituted piperidine cores. Traditional approaches, while valuable, can be limited in scope and stereocontrol. An emerging and powerful strategy to address this challenge is the strain-driven ring expansion of smaller, four-membered azetidine rings.[2][3]

This guide provides a detailed exploration of the ring-expansion reactions of a key substrate, (1-Benzyl-2-methylazetidin-2-yl)methanol. This readily accessible starting material offers a gateway to valuable 3-hydroxy-3-methylpiperidine derivatives, which are of significant interest in drug discovery. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the critical parameters that govern the reaction outcomes.

Mechanistic Insights: A Cascade of Activation and Rearrangement

The ring expansion of (1-Benzyl-2-methylazetidin-2-yl)methanol is not a spontaneous process. It requires the strategic activation of the primary hydroxyl group to initiate a cascade of events culminating in the formation of the more stable six-membered piperidine ring. The most plausible and effective approach involves the conversion of the hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic attack by the azetidine nitrogen. This process leads to the formation of a strained bicyclic azetidinium ion intermediate, which is primed for ring opening.

Key Mechanistic Steps:

-

Activation of the Hydroxyl Group: The primary alcohol is first converted into a sulfonate ester (e.g., tosylate or mesylate) or a halide. This transformation is crucial as it converts the poor leaving group (-OH) into an excellent one (-OTs, -OMs, or -X).

-

Intramolecular Cyclization (Formation of the Azetidinium Ion): The nucleophilic azetidine nitrogen attacks the carbon bearing the leaving group in an intramolecular SN2 reaction. This step forms a highly strained, bicyclic azetidinium ion intermediate.

-

Nucleophilic Ring Opening: The strained azetidinium ion is susceptible to nucleophilic attack. In the absence of a strong external nucleophile, residual nucleophiles in the reaction mixture (such as the counterion of the leaving group or solvent molecules) can attack one of the bridgehead carbons of the bicyclic system. This attack leads to the cleavage of a C-N bond of the original azetidine ring, resulting in the formation of the expanded piperidine ring.

The regioselectivity of the ring opening is a critical aspect of this transformation and is influenced by the substitution pattern of the azetidine ring and the nature of the nucleophile.[1]

Visualizing the Reaction Pathway

To provide a clear visual representation of the proposed mechanistic pathway, the following diagram has been generated using the DOT language.

Caption: Proposed mechanism for the ring expansion of (1-Benzyl-2-methylazetidin-2-yl)methanol.

Experimental Protocols

The following protocols are designed to be robust and reproducible. As with any chemical synthesis, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of (1-Benzyl-2-methylazetidin-2-yl)methanol

This protocol outlines the synthesis of the starting material.

Materials:

-

1-Benzyl-2-methylazetidine-2-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

-

Dissolve 1-benzyl-2-methylazetidine-2-carboxylic acid (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).

-

Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (1-Benzyl-2-methylazetidin-2-yl)methanol as a crude oil, which can be purified by column chromatography on silica gel.

Protocol 2: Ring Expansion to 1-Benzyl-3-hydroxy-3-methylpiperidine

This protocol details the key ring-expansion reaction.

Materials:

-

(1-Benzyl-2-methylazetidin-2-yl)methanol

-

p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM) or Chloroform (CHCl₃)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (1-Benzyl-2-methylazetidin-2-yl)methanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C and add pyridine (1.5 equivalents).

-

To this stirred solution, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, which contains the tosylated intermediate, is then subjected to conditions that promote ring expansion. While in some cases the expansion may occur spontaneously upon warming or during workup, it can be facilitated by heating the crude tosylate in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield 1-Benzyl-3-hydroxy-3-methylpiperidine.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis and ring expansion can be confirmed by standard analytical techniques.

| Compound | Expected Appearance | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) |

| (1-Benzyl-2-methylazetidin-2-yl)methanol | Colorless oil | ~7.3 (m, 5H, Ar-H), 3.6 (s, 2H, CH₂Ph), 3.4 (d, 1H, CH₂OH), 3.2 (d, 1H, CH₂OH), 2.0-2.2 (m, 2H, azetidine-H), 1.8-2.0 (m, 2H, azetidine-H), 1.3 (s, 3H, CH₃) | ~140 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~68 (C-OH), ~65 (C-quat), ~60 (CH₂Ph), ~55 (azetidine-CH₂), ~25 (azetidine-CH₂), ~22 (CH₃) |

| 1-Benzyl-3-hydroxy-3-methylpiperidine | Pale yellow oil | ~7.3 (m, 5H, Ar-H), 3.5 (s, 2H, CH₂Ph), 2.8-3.0 (m, 2H, piperidine-H), 2.2-2.4 (m, 2H, piperidine-H), 1.5-1.8 (m, 4H, piperidine-H), 1.2 (s, 3H, CH₃) | ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~70 (C-OH), ~63 (CH₂Ph), ~60 (piperidine-CH₂), ~55 (piperidine-CH₂), ~40 (piperidine-CH₂), ~35 (piperidine-CH₂), ~28 (CH₃) |

Workflow Visualization

The overall experimental workflow can be summarized in the following diagram:

Caption: Experimental workflow for the ring expansion of (1-Benzyl-2-methylazetidin-2-yl)methanol.

Conclusion and Future Directions

The ring expansion of (1-Benzyl-2-methylazetidin-2-yl)methanol represents a powerful and efficient strategy for the synthesis of highly valuable 3-hydroxy-3-methylpiperidine derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore this chemistry further. Future work in this area could involve the exploration of asymmetric variants of this reaction to access enantioenriched piperidine scaffolds, the investigation of different activating groups to optimize reaction conditions and yields, and the application of this methodology to the synthesis of a broader range of complex and biologically active molecules. The continued development of such strain-release methodologies will undoubtedly play a pivotal role in the future of medicinal chemistry and drug discovery.

References

-

Couty, F., Evano, G., & Vargas-Sanchez, M. (2005). Practical Asymmetric Preparation of Azetidine-2-Carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]

-

Ding, Z., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4 + 2) Cycloaddition. Angewandte Chemie International Edition, 63(e202406612). [Link]

-

Bull, J. A., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(6), 1818–1822. [Link]

-

Masson, G., Gomez Pardo, D., & Cossy, J. (2020). Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. European Journal of Organic Chemistry, 2020(32), 5099-5113. [Link]

-

Singh, G. S., D’hooghe, M., & De Kimpe, N. (2008). Azetidines, Azetines and Azetes: Monocyclic. In Comprehensive Heterocyclic Chemistry III (Vol. 2, pp. 1-110). Elsevier. [Link]

-

Couty, F., Drouillat, B., & Lemée, F. (2011). Ring Expansion of 2‐(1‐Hydroxyalkyl)azetidines to 4‐(2‐Chloroethyl)oxazolidinones. European Journal of Organic Chemistry, 2011(4), 794-801. [Link]

Sources

Topic: Functionalization of Primary Alcohol in Sterically Hindered Azetidines

An Application Guide for the Synthetic Chemist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Azetidine Moiety and the Challenge of Steric Hindrance

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in medicinal chemistry.[1] Their unique conformational properties, inherent three-dimensionality, and ability to act as bioisosteric replacements for larger rings like piperidines make them valuable motifs in modern drug design.[2][3] The functionalization of a primary alcohol attached to a sterically encumbered azetidine core, such as at the C3 position, presents a significant synthetic hurdle. This appendage, however, is a critical handle for late-stage diversification, enabling the exploration of structure-activity relationships (SAR).

The inherent ring strain of the azetidine ring (approx. 25.4 kcal/mol) makes it more stable than an aziridine but susceptible to ring-opening under harsh conditions.[4][3] When this ring is further substituted, creating a sterically congested environment around a primary alcohol, the accessibility of the hydroxyl group to incoming reagents is dramatically reduced. This leads to sluggish reaction rates, the need for forcing conditions that can compromise the integrity of the azetidine ring, and often, low yields.

This guide provides a detailed overview of robust and field-proven strategies for the successful functionalization of these challenging primary alcohols. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering protocols for oxidation, esterification, etherification, and conversion to leaving groups, tailored for sterically demanding azetidine substrates.

Prerequisite: The Critical Role of the Nitrogen Protecting Group

Before attempting any functionalization of the primary alcohol, careful consideration must be given to the protecting group on the azetidine nitrogen. This group is not merely a placeholder; it profoundly influences the ring's stability and the nucleophilicity of the nitrogen, and dictates the downstream deprotection strategy.

-

Boc (tert-Butoxycarbonyl): A common choice, stable to many reaction conditions but removable with strong acid (e.g., TFA).[5] Its bulk can contribute to the overall steric hindrance of the molecule.

-

Cbz (Carboxybenzyl): Offers orthogonal deprotection via hydrogenolysis, which is useful when acid-labile groups are present elsewhere in the molecule.[5][6] The Cbz group is proposed to play a crucial role in stabilizing carbocation intermediates that may form at the C3 position.[2]

-

Ts (Tosyl): A strongly electron-withdrawing group that deactivates the nitrogen, preventing its interference in reactions. However, its removal can require harsh reductive conditions.

The choice of protecting group should be an integral part of the overall synthetic strategy, allowing for selective transformations without compromising the core structure.[5]

Section 1: Oxidation of the Primary Alcohol

The conversion of the primary alcohol (-CH₂OH) to an aldehyde (-CHO) or a carboxylic acid (-COOH) is a pivotal transformation. The primary challenge is to achieve this oxidation without affecting other sensitive functionalities or causing degradation of the strained ring.

Methodology A: Selective Oxidation to the Aldehyde

For sterically hindered alcohols, over-oxidation to the carboxylic acid is a common side reaction. Mild, controlled oxidation methods are therefore essential.

1. Swern Oxidation and its Variants (Parikh-Doering)

-

Expert Rationale: The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA), is exceptionally mild and highly effective for hindered alcohols. It proceeds at low temperatures (-78 °C), minimizing side reactions. The Parikh-Doering modification uses a sulfur trioxide pyridine complex (SO₃·py), which is less noxious and can often be run at higher temperatures (0 °C to room temperature), simplifying the procedure. These methods avoid heavy metals, which can be difficult to remove from nitrogen-containing compounds.

-

Detailed Protocol (Parikh-Doering Oxidation):

-

To a solution of the sterically hindered azetidine-methanol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M), add anhydrous DMSO (5.0 equiv) and triethylamine (Et₃N, 5.0 equiv).

-

Cool the mixture to 0 °C in an ice bath under an inert atmosphere (Argon or Nitrogen).

-

Add the SO₃·py complex (1.5 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography on silica gel.

-

2. AZADO-Mediated Catalytic Oxidation

-

Expert Rationale: While TEMPO is a classic catalyst for selective alcohol oxidation, its effectiveness can be limited with highly hindered substrates.[7] 2-Azaadamantane N-oxyl (AZADO) is a less sterically hindered nitroxyl radical catalyst that exhibits significantly higher catalytic activity, especially for challenging alcohols.[7] This method is highly chemoselective for primary alcohols and operates under mild, often metal-free conditions.

-

Data Summary: Comparison of Oxidation Catalysts

Catalyst System Co-oxidant Typical Temp. Advantages Disadvantages Swern/Parikh-Doering DMSO/Activator -78 to 0 °C Excellent for hindered systems, metal-free. Stoichiometric, can have unpleasant odors. TEMPO NaOCl or PhI(OAc)₂ 0 °C to RT Catalytic, highly selective for 1° alcohols. Can be sluggish for very hindered substrates.[7] | AZADO | NaOCl or PhI(OAc)₂ | 0 °C to RT | Highly active for hindered alcohols, catalytic.[7] | Catalyst is more expensive than TEMPO. |

Methodology B: Direct Oxidation to the Carboxylic Acid

-

Expert Rationale: A direct, one-pot oxidation from the alcohol to the carboxylic acid can be more efficient than a two-step process. Modern catalytic systems are preferred over stoichiometric and harsh reagents like chromium oxides to maintain functional group tolerance. An excellent system employs a catalytic amount of an oxoammonium salt, such as 1-Me-AZADO⁺BF₄⁻, with sodium chlorite (NaClO₂) as the terminal oxidant. This method is green, efficient, and demonstrates broad substrate applicability.[7]

-

Detailed Protocol (AZADO/NaClO₂ Oxidation):

-

In a flask, dissolve the azetidine-methanol (1.0 equiv) in a biphasic solvent system such as acetonitrile/phosphate buffer (pH 6.8).

-

Add 1-Me-AZADO (0.01 equiv) and sodium chlorite (NaClO₂, 1.5 equiv).

-

Add a solution of sodium hypochlorite (NaOCl, 0.01 equiv) to initiate the catalytic cycle.

-

Stir the reaction vigorously at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

After completion, quench the excess oxidant with aqueous Na₂SO₃ solution.

-

Acidify the mixture to pH 3-4 with 1M HCl and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid. Purification is often achieved by crystallization or chromatography.

-

Section 2: Esterification and Acylation

Coupling a carboxylic acid or its activated derivative to a sterically hindered primary alcohol requires overcoming the low nucleophilicity of the hydroxyl group.

Methodology A: Carbodiimide-Mediated Esterification (Steglich)

-

Expert Rationale: The Steglich esterification, using dicyclohexylcarbodiimide (DCC) or the more user-friendly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a classic for a reason. The key to its success with hindered alcohols is the addition of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). DCC/EDC activates the carboxylic acid, and DMAP then forms a highly reactive acylpyridinium intermediate, which is readily attacked by the hindered alcohol.

-

Detailed Protocol (EDC/DMAP Esterification):

-

Dissolve the azetidine-methanol (1.0 equiv), carboxylic acid (1.2 equiv), and DMAP (0.1-0.2 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add EDC·HCl (1.5 equiv) in one portion.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude ester by flash column chromatography. The urea byproduct from EDC is water-soluble, simplifying purification compared to DCC.

-

Methodology B: Acylation with Activated Acyl Sources

-

Expert Rationale: For extremely hindered systems where even EDC/DMAP fails, using a more reactive acylating agent like an acid chloride or anhydride is necessary. The choice of base is critical; a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) should be used to scavenge the generated acid without competing with the alcohol. For particularly stubborn cases, 1-methylimidazole can serve as a potent nucleophilic catalyst.[8]

-

Data Summary: Acylation Conditions for Hindered Alcohols | Acylating Agent | Base | Catalyst | Key Considerations | | :--- | :--- | :--- | :--- | | Carboxylic Acid | - | EDC, DMAP | Mild conditions, broad substrate scope. | Can be slow for highly hindered systems. | | Acid Anhydride | Et₃N, DIPEA | DMAP | More reactive than the parent acid. | | | Acid Chloride | 2,6-Lutidine | 1-Methylimidazole[8] | Highly reactive, for challenging substrates. | Requires careful handling (moisture-sensitive). |

Section 3: Etherification

Forming an ether bond with a hindered alcohol is challenging due to the poor nucleophilicity of the oxygen and the Sₙ2-unfriendly environment.

Methodology A: Mitsunobu Reaction

-

Expert Rationale: The Mitsunobu reaction is an exceptionally powerful method for forming C-O bonds, particularly with secondary and hindered primary alcohols. It proceeds via an alkoxyphosphonium salt intermediate, effectively activating the alcohol to be displaced by a nucleophile (in this case, another alcohol or phenol acting as the acid component). A key feature is that the reaction proceeds with inversion of configuration at the alcohol's stereocenter, if one exists.

-

Detailed Protocol (Mitsunobu Etherification):

-

Under an inert atmosphere, dissolve the azetidine-methanol (1.0 equiv), the coupling alcohol/phenol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1 M).

-

Cool the solution to 0 °C.

-

Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise via syringe. A characteristic color change (e.g., to orange/red) and/or formation of a white precipitate (Ph₃P=O) may be observed.

-

Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify by flash column chromatography. Note that separating the product from triphenylphosphine oxide can be challenging and may require careful optimization of the chromatographic conditions.

-

Methodology B: Brønsted Acid Catalyzed Alkylation

-

Expert Rationale: A modern and elegant approach avoids strong bases and alkyl halides altogether. By using a Brønsted acid catalyst, a tertiary benzylic alcohol (e.g., on another azetidine or oxetane) can be activated to form a stabilized carbocation, which is then trapped by the hindered primary alcohol.[9][10] This strategy leverages the electronic properties of a coupling partner to overcome the steric barrier of the substrate.

-

Conceptual Workflow: This method is best suited for synthesizing specific diether structures where one component can be readily activated. The hindered azetidine-methanol acts as the nucleophile.

Section 4: Conversion to Leaving Groups for Sₙ2 Displacement

Converting the hydroxyl into a superior leaving group (sulfonate ester or halide) opens the door to a vast array of nucleophilic substitution reactions, allowing for the introduction of nitriles, azides, thiols, and other functional groups.

Methodology A: Sulfonylation (Mesylation/Tosylation)

-

Expert Rationale: Conversion to a mesylate (-OMs) or tosylate (-OTs) is a reliable way to activate the alcohol. These reactions are typically high-yielding. However, the subsequent Sₙ2 displacement on the resulting sterically hindered sulfonate can be very difficult and may require elevated temperatures or highly nucleophilic reagents.

-

Detailed Protocol (Tosylation):

-

Dissolve the azetidine-methanol (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C under an inert atmosphere.

-

Add triethylamine (1.5 equiv) followed by p-toluenesulfonyl chloride (TsCl, 1.2 equiv). For very hindered systems, using pyridine as the solvent and base can be effective.

-

Stir the reaction at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-12 hours. Monitor by TLC.

-

Upon completion, quench with water and separate the layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

-

The resulting tosylate is often used directly in the next step but can be purified by chromatography if necessary.

-

Methodology B: Halogenation (Appel Reaction)

-

Expert Rationale: The Appel reaction converts an alcohol directly to an alkyl halide using a phosphine and a halogen source (e.g., CBr₄, CCl₄, I₂). This provides a softer leaving group (Br⁻ or I⁻) compared to a tosylate, which can sometimes facilitate substitution. Modern electrochemical versions of this reaction avoid stoichiometric and hazardous carbon tetrahalides, offering a safer and more sustainable alternative.[11]

-

Protocol Summary: Comparison of Leaving Group Formation | Transformation | Reagents | Base | Key Considerations | | :--- | :--- | :--- | :--- | | Mesylation | MsCl | Et₃N, Pyridine | Mesylate is a good leaving group; reagent is reactive. | | Tosylation | TsCl | Et₃N, Pyridine | Tosylate is an excellent, crystalline leaving group. | | Bromination | PPh₃, CBr₄ | - | Direct conversion to bromide; mild conditions. | Stoichiometric Ph₃P=O byproduct can complicate purification. | | Iodination | PPh₃, I₂, Imidazole | - | Iodide is an exceptional leaving group for Sₙ2. | Reagents can be light-sensitive. |

Conclusion

The functionalization of primary alcohols on sterically hindered azetidines is a challenging yet achievable synthetic goal. Success hinges on selecting a methodology that respects the delicate nature of the four-membered ring while being potent enough to overcome the steric blockade. For oxidation, catalytic systems using AZADO offer superior activity. For esterification and acylation, the use of nucleophilic catalysts like DMAP or 1-methylimidazole is paramount. The Mitsunobu reaction remains a gold standard for etherification, while conversion to sulfonates or halides provides a reliable entry point for nucleophilic substitution. By understanding the mechanistic principles behind these choices, researchers can effectively unlock the synthetic potential of these valuable building blocks for drug discovery and beyond.

References

- Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation - ChemRxiv.

- N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes - PubMed.

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online.

-

Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. Available from: [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed. Available from: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available from: [Link]

-

Azetidine synthesis - Organic Chemistry Portal. Available from: [Link]

-

Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation - PubMed. Available from: [Link]

-

(PDF) Stereoselective functionalization of azetidines - ResearchGate. Available from: [Link]

-

Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC. Available from: [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. Available from: [Link]

-

Oxidation of Primary Alcohols to Carboxylic Acids - National Academic Digital Library of Ethiopia. Available from: [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available from: [Link]

-

Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - PubMed. Available from: [Link]

-

Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole - Chemical Research in Chinese Universities. Available from: [Link]

-

Electrochemical Halogenation and Etherification of Alcohols Enabled by a Halide-Coupled Phosphine Oxidation - PMC. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 9. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrochemical Halogenation and Etherification of Alcohols Enabled by a Halide-Coupled Phosphine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reductive Ring Opening of 2-Methylazetidine Derivatives

Regiocontrol, Synthetic Protocols, and Mechanistic Insights

Executive Summary

The reductive ring opening of 2-methylazetidine derivatives is a pivotal transformation in the synthesis of functionalized linear amines, particularly

This guide details three distinct protocols for reductive opening, emphasizing the critical challenge of regioselectivity : distinguishing between cleavage at the sterically accessible C4 position versus the substituted C2 position.

Mechanistic Insight: The Regioselectivity Paradox

The primary challenge in opening 2-methylazetidine is controlling the site of bond cleavage. Two competing factors govern this:

-

Steric Control (Kinetic): Nucleophiles and bulky hydrides prefer attacking the less hindered C4 position.

-

Electronic Control (Thermodynamic/Transition State): If the C2 position bears an aryl or vinyl group (benzylic/allylic activation), the C-N bond at C2 is weakened, favoring attack at the more substituted carbon.

For simple 2-methyl derivatives, steric control usually dominates , leading to C4 cleavage. However, this can be reversed by modifying the nitrogen substituent or the reducing agent.

Visualization: Regiodivergent Pathways

The following diagram illustrates the divergent outcomes based on the mode of attack.

Protocol 1: The "Azetidinium" Route (Hydride Reduction)

Best for: Alkyl-substituted azetidines where retention of the C2 stereocenter is required.

Mechanism:

Unactivated azetidines are resistant to direct hydride reduction. To facilitate opening, the nitrogen must be converted into a leaving group via quaternization (methylation or protonation).

Materials

-

Substrate: 1-Benzyl-2-methylazetidine (or similar tertiary amine).

-

Alkylating Agent: Methyl Triflate (MeOTf) or Methyl Iodide (MeI).

-

Reductant: Lithium Aluminum Hydride (LiAlH

).[1][2][3] -

Solvent: Anhydrous THF.

Step-by-Step Methodology

-

Quaternization (Activation):

-

Dissolve the azetidine (1.0 equiv) in anhydrous THF (0.2 M) under

. -

Cool to 0°C. Add MeOTf (1.1 equiv) dropwise. Warning: MeOTf is a potent alkylator.

-

Stir at 0°C for 1 hour, then warm to RT. The azetidinium salt may precipitate.

-

Checkpoint: If solid forms, filter and wash with cold Et

O to purify. If oil, decant solvent and dry under vacuum.[4]

-

-

Reductive Opening:

-

Suspend the azetidinium salt in anhydrous THF.

-

Cool to -78°C (to maximize regioselectivity).

-

Add LiAlH

(2.0 equiv, 1M in THF) dropwise. -

Allow to warm slowly to RT over 4 hours.

-

-

Workup (Fieser Method):

-

Cool reaction to 0°C.

-

Quench sequentially with:

mL -

Stir until a granular white precipitate forms. Filter through Celite.

-

Concentrate filtrate to yield the crude linear amine.

-

Expected Outcome: >90% Regioselectivity for C4 cleavage, yielding the 1,3-diamine derivative with the methyl group preserved at the chiral center.

Protocol 2: Acid-Catalyzed Hydrogenolysis

Best for: 2-Aryl-azetidines or when simultaneous debenzylation is desired. Mechanism: Protonation activates the ring; Pd inserts into the benzylic C-N bond.

Standard neutral hydrogenation often fails to open alkyl azetidines. The addition of acid is critical to protonate the nitrogen, mimicking the azetidinium activation energy profile.

Materials

-

Catalyst: 20% Pd(OH)

/C (Pearlman's Catalyst) or 10% Pd/C. -

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Additive: Acetic Acid (AcOH) or 1.0 equiv HCl (in dioxane).

-

Hydrogen Source:

balloon (1 atm) or Parr shaker (50 psi).

Step-by-Step Methodology

-

Preparation:

-

Dissolve substrate in MeOH (0.1 M).

-

Add acid (1.1 equiv HCl or 10% v/v AcOH). Note: AcOH is milder; HCl is required for stubborn alkyl rings.

-

Add catalyst (10-20 wt% loading).

-

-

Hydrogenation:

-

Purge system with

x3, then -

Stir vigorously at RT.

-

Monitoring: Monitor by TLC. If N-benzyl is present, it will cleave first (t=1-2h). Ring opening is slower (t=12-24h).

-

-

Purification:

-

Filter over Celite to remove Pd.

-

Concentrate.

-

Critical Step: The product is an ammonium salt. Basify with saturated

and extract with DCM to isolate the free amine.

-

Protocol 3: Single Electron Transfer (SmI )

Best for: Azetidine-2-carboxylates or electron-deficient azetidines.

Mechanism: Radical formation at the carbonyl, followed by

Samarium diiodide (SmI

Workflow Diagram

Protocol

-

Reagent Prep: Prepare/purchase 0.1 M SmI

in THF (deep blue). -

Reaction: Add substrate (1.0 equiv) and H

O (2.0 equiv, proton source) to the SmI -

Observation: The deep blue color will fade to yellow/green within minutes to hours.

-

Workup: Quench with 0.1 M HCl, extract with ether.

Data Summary & Troubleshooting

| Method | Reagent | Primary Regioisomer (2-Me-Azetidine) | Key Advantage | Limitation |

| Azetidinium | MeOTf then LiAlH | C4-Opening (Primary Amine) | High regiocontrol; Retains chirality | Requires 2 steps; Hazardous reagents |

| Hydrogenolysis | C2-Opening (if benzylic) / Mixed | Mild; Removes protecting groups | Slow on unactivated alkyl rings | |

| Radical SET | SmI | C2/C4 (Substrate dependent) | Chemoselective; Neutral pH | Requires EWG (ester/ketone) on ring |

Senior Scientist's Notes (Troubleshooting)

-

Incomplete Conversion: If using Protocol 1, ensure the quaternization is complete by NMR before adding hydride. Unreacted azetidine will not open.

-

Polymerization: Azetidines can polymerize (ring-opening polymerization) with Lewis acids. Keep temperatures low (-78°C) during activation steps.

-

Safety: LiAlH

workups generate

References

-

Couty, F., et al. (2006).[5] "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity." European Journal of Organic Chemistry. Link

-

Vargas-Caporali, J., & Juaristi, E. (2016). "Recent Advances in the Synthesis and Reactivity of Azetidines." Molecules. Link

-

Concellón, J. M., et al. (2007). "SmI2-Mediated Ring Opening of 2-Azetidinecarboxylates." The Journal of Organic Chemistry. Link

-

Padwa, A. (2011). "Regioselective ring opening of azetidines." Comprehensive Heterocyclic Chemistry. Link

-

Garbacia, S., et al. (2003). "Palladium-catalyzed hydrogenolysis of azetidines." Organic Letters. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]

Troubleshooting & Optimization

Thermal stability of (1-Benzyl-2-methylazetidin-2-yl)methanol at high temperatures

Document ID: TSC-2026-02-BMA-TSG

Last Updated: February 15, 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with (1-Benzyl-2-methylazetidin-2-yl)methanol. The unique structural features of this molecule, specifically the strained four-membered azetidine ring, present distinct challenges, particularly concerning its stability at elevated temperatures. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments and synthetic processes. Our guidance is grounded in established principles of physical organic chemistry and extensive experience with strained heterocyclic systems.

Troubleshooting Guide: High-Temperature Applications

This section addresses specific issues that may arise during experimental work involving the heating of (1-Benzyl-2-methylazetidin-2-yl)methanol.

Question 1: I am observing significant sample loss and the appearance of multiple unidentified peaks in my LC-MS/GC-MS analysis after heating my reaction mixture above 100°C. What is happening?

Answer:

What you are likely observing is the thermal decomposition of (1-Benzyl-2-methylazetidin-2-yl)methanol. The core of this molecule is an azetidine ring, a four-membered nitrogen-containing heterocycle. Such rings possess considerable inherent ring strain (approximately 25.4 kcal/mol), which makes them more susceptible to ring-opening reactions compared to larger, less strained systems like pyrrolidines or piperidines.[1][2][3] This inherent instability is a critical factor to consider when designing reaction conditions.

Heating, especially at temperatures of 100°C and above, can provide the necessary activation energy to initiate decomposition pathways.[4] For many organic small molecules, heating to 250°C can lead to substantial degradation.[4] The unidentified peaks in your analysis are likely degradation products.

Possible Decomposition Pathways:

The structure of (1-Benzyl-2-methylazetidin-2-yl)methanol suggests several potential thermal degradation routes:

-